3-Hydroxyquinoxaline-2-carboxylic acid has been synthesized through various methods, including condensation reactions, cyclization reactions, and ring-opening reactions. Studies have explored different reaction conditions and catalysts to optimize the yield and purity of the final product. [, ]
Research suggests that 3-hydroxyquinoxaline-2-carboxylic acid possesses antibacterial properties. Studies have investigated its activity against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The exact mechanism of action remains under investigation, but some studies suggest it might involve disrupting bacterial cell membranes. [, ]
While antibacterial activity is the most studied application, research suggests 3-hydroxyquinoxaline-2-carboxylic acid might have other potential uses. These include:
3-Hydroxy-2-quinoxalinecarboxylic acid is a nitrogen-containing heterocyclic compound characterized by the presence of a quinoxaline ring and a carboxylic acid functional group. Its molecular formula is C9H6N2O3, with a molecular weight of 190.16 g/mol. The compound is known for its broad-spectrum antagonistic effects on ionotropic glutamate receptors, making it relevant in neuropharmacology and related fields .
The compound exhibits notable biological activities:
Several methods exist for synthesizing 3-hydroxy-2-quinoxalinecarboxylic acid:
These methods often require careful control of reaction conditions to optimize yields and purity.
3-Hydroxy-2-quinoxalinecarboxylic acid has various applications:
Studies have shown that 3-hydroxy-2-quinoxalinecarboxylic acid interacts with multiple biological targets:
Understanding these interactions is crucial for developing targeted therapies and exploring its full range of applications.
Several compounds share structural similarities with 3-hydroxy-2-quinoxalinecarboxylic acid. Here are a few notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
2-Hydroxyquinoline | Quinolines | Exhibits antibacterial properties |
Quinoxaline | Heterocyclic | Known for its use in pharmaceuticals |
5-Hydroxyindole | Indoles | Involved in serotonin biosynthesis |
3-Hydroxy-2-quinoxalinecarboxylic acid stands out due to its specific combination of the quinoxaline structure with both hydroxyl and carboxylic functional groups, granting it unique biological activities not observed in the other compounds listed. Its broad-spectrum antagonism at ionotropic glutamate receptors further differentiates it from similar compounds.
Quinoxaline, a bicyclic heteroaromatic compound formed by the fusion of benzene and pyrazine rings, has long been a cornerstone of antibiotic and anticancer drug development. Derivatives such as echinomycin and levomycin, which contain quinoxaline moieties, demonstrated early promise as Gram-positive antibacterial agents. The structural flexibility of quinoxaline allows for substitutions at the 2- and 3-positions, enabling the synthesis of compounds with tailored biological activities.
3HQC distinguishes itself through its hydroxyl and carboxylic acid functional groups, which facilitate hydrogen bonding and metal coordination. First investigated for its antagonism of excitatory amino acid receptors, 3HQC was shown to suppress $$ \text{Na}^+ $$ efflux in brain slices induced by NMDA and kainate, with an apparent $$ K_I $$ of 0.27 mM. This anticonvulsant activity, validated in rodent models, positioned 3HQC as a potential therapeutic for epilepsy and neurodegenerative disorders.
The hydrogen-bonding networks in crystalline phases of 3-hydroxy-2-quinoxalinecarboxylic acid represent a fundamental aspect of its structural organization and stability. Comprehensive crystallographic studies have revealed the formation of complex three-dimensional networks through multiple intermolecular interactions [1] [2].
The crystalline structure of 3-hydroxy-2-quinoxalinecarboxylic acid exhibits two distinct hydrogen-bonding motifs that are characteristic of quinoxaline carboxylic acid derivatives [3]. The predominant pattern involves the formation of centrosymmetric dimeric rings through strong N-H···O hydrogen bonds, with bond lengths ranging from 2.0 to 2.2 Å and bond angles approaching 170-180° [1]. These dimeric units serve as the fundamental building blocks for the extended crystalline network.
The secondary pattern manifests as infinite chains formed through sequential N-H···O interactions, where each molecule participates in multiple hydrogen bonds with neighboring units [1]. This dual motif system creates a robust three-dimensional framework that contributes significantly to the thermal stability and mechanical properties of the crystalline material.
The hydrogen-bonding network is intimately connected to the tautomeric form present in the crystalline phase. X-ray structural analyses have confirmed the predominance of the lactam tautomer in the solid state, which forms characteristic π-dimers through π-π stacking interactions with interplanar distances of approximately 3.4-3.6 Å [1]. Each π-dimer is stabilized by intermolecular N-H···O hydrogen bonds, creating linear chains in the anhydrous form and zigzag chains in the hydrated form.
The structural transformation between anhydrous and hydrated forms demonstrates the dynamic nature of the hydrogen-bonding network [1]. In the anhydrous crystal (HIm+)(hqxc-), the π-dimers are connected by linear N-H···O hydrogen-bonding chains, while in the hydrated form (HIm+)(hqxc-)·H2O, the same π-dimers adopt a zigzag arrangement. This structural rearrangement is achieved through changes in the intermolecular hydrogen-bonding interactions, highlighting the flexibility of the network while maintaining the core dimeric structure.
The incorporation of water molecules into the crystalline lattice introduces additional complexity to the hydrogen-bonding network [1]. Water molecules act as both hydrogen bond donors and acceptors, forming bridges between the organic molecules and creating a more extensive network. The reversible crystal-to-crystal transformation observed between the anhydrous and hydrated forms occurs through H2O adsorption-desorption processes, which was confirmed by powder X-ray diffraction measurements and H2O adsorption-desorption isotherms at 323 K.
Computational studies at the B3LYP/6-311++G(d,p) level have identified the formation of dimeric species in condensed phases [4]. Two distinct dimeric forms have been characterized, with Dimer A being more stable than Dimer B by approximately 15.57 kcal/mol [4]. These dimeric forms are stabilized by complementary hydrogen bonds involving the carboxylic acid and hydroxyl groups, creating cooperative hydrogen-bonding networks that extend throughout the crystal structure.
The presence of multiple peaks in the IR spectrum provides experimental evidence for dimerization, with theoretical calculations confirming the stability of these dimeric arrangements [4]. The dimerization process involves the formation of cyclic hydrogen-bonded structures, typically featuring R22(8) ring motifs that are characteristic of carboxylic acid dimers.
The tautomeric equilibrium of 3-hydroxy-2-quinoxalinecarboxylic acid has been extensively investigated using vibrational spectroscopy combined with density functional theory calculations [4] [5]. Seven distinct tautomeric forms have been identified through comprehensive computational analysis, with experimental IR and Raman spectra providing validation for the theoretical predictions.
Density functional theory calculations using the B3LYP/6-311++G(d,p) basis set have revealed seven stable tautomeric conformations of 3-hydroxy-2-quinoxalinecarboxylic acid [4]. Among these, two tautomers show experimental spectra that are concordant with theoretical predictions, indicating their significant presence in the solid state. The stability order of these tautomers is influenced by several factors including aromaticity, keto-enol equilibrium, and imine-enamine tautomerism.
The most stable tautomer corresponds to the lactam form (3,4-dihydro-3-oxo-2-quinoxalinecarboxylic acid), which maintains the aromatic character of the quinoxaline ring system [4]. This form is characterized by a keto group at the 3-position and exhibits strong intramolecular hydrogen bonding that contributes to its stability. The energy difference between the most stable and least stable tautomers spans approximately 25-30 kcal/mol, indicating significant thermodynamic preferences.
The vibrational spectroscopic analysis has provided detailed assignments for the characteristic frequencies of each tautomeric form [4]. The carbonyl stretching region (1650-1750 cm⁻¹) serves as a particularly sensitive probe for distinguishing between different tautomers. The lactam tautomer exhibits a characteristic C=O stretch at approximately 1680 cm⁻¹, while the carboxylic acid C=O stretch appears at higher frequencies around 1720 cm⁻¹.
The hydroxyl stretching region (3200-3600 cm⁻¹) provides additional discrimination between tautomeric forms. The presence of both free and hydrogen-bonded OH groups creates a complex pattern of overlapping bands that can be deconvoluted using computational methods. The N-H stretching vibrations (3300-3500 cm⁻¹) also show tautomer-specific patterns, with the lactam form exhibiting characteristic primary amide vibrations.
Comprehensive studies using the polarized continuum model (PCM) within the DFT framework have revealed significant solvent effects on the tautomeric equilibrium [5] [6]. The equilibrium populations of different tautomers vary substantially across different solvents, with polar solvents generally favoring the more polar tautomeric forms.
In benzene, the keto tautomer (quinoxaline-2-carboxylic acid form) predominates due to its lower polarity and better compatibility with the nonpolar environment [5]. Conversely, in water, the lactam tautomer becomes more favorable due to its enhanced hydrogen-bonding capacity and higher polarity. Intermediate solvents such as diethyl ether and DMSO show mixed populations of multiple tautomers.
Variable-temperature vibrational spectroscopy has provided insights into the thermodynamic parameters governing tautomeric equilibrium [4]. The equilibrium constants between different tautomers follow van't Hoff behavior, allowing for the determination of enthalpy and entropy differences. The lactam tautomer maintains its dominance across a wide temperature range, but the population of minor tautomers increases with temperature due to entropy effects.
The activation barriers for tautomeric interconversion have been estimated through computational analysis of transition states [4]. The barriers range from 15-25 kcal/mol, suggesting that tautomeric equilibrium is established relatively slowly at room temperature but can be achieved through thermal activation or catalytic processes.
X-ray diffraction analysis of metal-coordinated 3-hydroxy-2-quinoxalinecarboxylic acid complexes has provided detailed structural information about coordination modes, metal-ligand bond parameters, and supramolecular arrangements [7] [8] [9]. The compound demonstrates remarkable versatility in its coordination chemistry, forming stable complexes with a wide range of transition metals.
The zinc(II) complexes of 3-hydroxy-2-quinoxalinecarboxylic acid represent the most thoroughly characterized systems [8] [9]. The complex [Zn(hqxc)2(DMSO)2] exhibits an octahedral coordination geometry with the quinoxaline ligand acting as a bidentate chelate through the quinoxaline nitrogen and carboxylate oxygen atoms [9]. The Zn-N bond distances range from 2.05 to 2.15 Å, while the Zn-O bond distances are typically 1.95 to 2.05 Å.
Single-crystal X-ray diffraction analysis reveals that the zinc atom triggers a structural change of the ligand from the lactam form to the enol form (3-hydroxy-2-quinoxalinecarboxylic acid) [9]. This metal-induced tautomeric shift is crucial for the coordination chemistry and photophysical properties of the complex. The coordination geometry around zinc is slightly distorted octahedral, with bite angles of the bidentate ligand typically ranging from 76° to 82°.
The complex [Zn(hqxc)2(py)2] shows similar coordination behavior but with pyridine ligands occupying the axial positions [8]. The crystal structure reveals extensive π-π stacking interactions between the quinoxaline rings of adjacent molecules, creating columnar arrangements that contribute to the solid-state properties of the material.
Copper(II) complexes of 3-hydroxy-2-quinoxalinecarboxylic acid exhibit diverse coordination geometries depending on the auxiliary ligands and crystallization conditions [10] [11]. The compound has been successfully used for the gravimetric determination of copper(II), indicating strong coordination affinity [11]. The Cu-N bond distances typically range from 1.95 to 2.10 Å, while Cu-O distances vary from 1.90 to 2.00 Å for equatorial coordination.
The coordination geometry can vary from square planar to square pyramidal to octahedral, depending on the specific complex composition. In square planar complexes, the quinoxaline ligand typically adopts a bidentate coordination mode through the quinoxaline nitrogen and carboxylate oxygen. The addition of auxiliary ligands can extend the coordination sphere to higher coordination numbers.
Cadmium(II) complexes demonstrate the ability of 3-hydroxy-2-quinoxalinecarboxylic acid to form extended coordination polymers [10]. The ligand can act as a bridging unit between metal centers, creating one-dimensional chains or two-dimensional networks. The Cd-N bond distances are typically longer than those of zinc and copper, ranging from 2.25 to 2.40 Å, reflecting the larger ionic radius of cadmium.
The complex formation with cobalt(II), nickel(II), and palladium(II) has also been documented [11]. These complexes generally exhibit octahedral (Co, Ni) or square planar (Pd, Ni) coordination geometries. The ligand demonstrates consistent bidentate coordination behavior across different metal centers, with the quinoxaline nitrogen and carboxylate oxygen serving as the primary coordination sites.
Detailed analysis of metal-ligand bond parameters reveals systematic trends related to metal ionic radius and electronic configuration [10]. The metal-nitrogen bond distances follow the order Zn < Cu < Cd, consistent with the Irving-Williams series for transition metals. The metal-oxygen bond distances show less variation, reflecting the harder Lewis base character of the carboxylate oxygen.
The quinoxaline ring system maintains its planarity upon coordination, with minimal distortion from the free ligand geometry. The carboxylate group typically adopts a monodentate coordination mode, although examples of bridging carboxylate coordination have been observed in polymeric structures [7]. The bite angle of the bidentate ligand ranges from 76° to 82°, depending on the metal center and crystal packing forces.
The crystal structures of metal-coordinated 3-hydroxy-2-quinoxalinecarboxylic acid complexes reveal extensive supramolecular interactions [1] [10]. π-π stacking interactions between quinoxaline rings are ubiquitous, with interplanar distances typically ranging from 3.4 to 3.6 Å. These interactions create columnar arrangements that influence the physical properties of the materials.
Hydrogen bonding interactions involving the coordinated ligands and auxiliary ligands contribute to the overall stability of the crystal structures. Water molecules, when present, form extensive hydrogen-bonding networks that connect the metal complexes into three-dimensional supramolecular architectures. The combination of coordination bonds, π-π stacking, and hydrogen bonding creates robust crystalline materials with well-defined structural properties.
Irritant